molecular formula C22H23N5O B1684634 Motesanib CAS No. 453562-69-1

Motesanib

Cat. No.: B1684634
CAS No.: 453562-69-1
M. Wt: 373.5 g/mol
InChI Key: RAHBGWKEPAQNFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Motesanib is a small-molecule antagonist that primarily targets the vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, the platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (Kit) . These receptors play crucial roles in angiogenesis, a process that allows the growth of new blood vessels from pre-existing ones, which is essential for tumor growth and metastasis .

Mode of Action

This compound acts as an antagonist to its primary targets, meaning it binds to these receptors and inhibits their activity . By blocking the activity of these receptors, this compound can inhibit angiogenesis, thereby preventing the growth and spread of cancer cells .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve angiogenesis and cell proliferation. The inhibition of VEGFR, PDGFR, and Kit by this compound disrupts the signaling pathways that promote the growth and survival of cancer cells . In addition, this compound potently inhibits wild-type Kit in vitro .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Cytochrome P450 (P450) 3A4 is the major isozyme involved in the oxidative biotransformation of this compound, but the CYP2D6 and CYP1A isozymes also make minor contributions . In hepatocyte incubations, oxidative and conjugative pathways were observed for all species examined, and indoline N-glucuronidation was the dominant pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation, leading to the suppression of tumor growth . In combination with cisplatin, this compound has been shown to enhance the antitumor effect on cisplatin-resistant human bladder cancer cells, accompanied with induced apoptosis and cell cycle arrest .

Safety and Hazards

Motesanib is not classified as a dangerous substance according to GHS . The most common this compound treatment-related grade 3 adverse events included hypertension (23%), fatigue (9%), and diarrhea (5%) . This compound did not accumulate with daily dosing .

Biochemical Analysis

Biochemical Properties

Motesanib acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It interacts with these enzymes and proteins, blocking their activity and thereby inhibiting angiogenesis .

Cellular Effects

This compound has shown promising antitumor activity in patients with advanced solid malignancies . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it enhances the antitumor effect of cisplatin in cisplatin-resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-targeted tyrosine kinase inhibitor, it antagonizes VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown dose-dependent inhibition of tumor xenograft growth . Over time, it has demonstrated acceptable toxicity and promising antitumor activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 7.5 mg/ml, this compound statistically significantly suppressed the VEGFR-2 mRNA level compared with other treatment doses and may be more effective than bevacizumab .

Metabolic Pathways

This compound is involved in the metabolic pathways of VEGF, PDGF, and stem cell factor . It interacts with the enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its distribution within cells and tissues is likely influenced by its interactions with VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .

Preparation Methods

The preparation of AMG 706 involves several synthetic routes and reaction conditions. One of the key steps in its synthesis is the formation of the nicotinamide core structure, which is achieved through a series of chemical reactions. The compound is synthesized using a combination of organic reactions, including nucleophilic substitution, cyclization, and amidation . Industrial production methods for AMG 706 involve optimizing these synthetic routes to ensure high yield and purity of the final product .

Properties

IUPAC Name

N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHBGWKEPAQNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196488
Record name Motesanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

453562-69-1
Record name Motesanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=453562-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Motesanib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Motesanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05575
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Motesanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOTESANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Motesanib
Reactant of Route 2
Motesanib
Reactant of Route 3
Motesanib
Reactant of Route 4
Motesanib
Reactant of Route 5
Motesanib
Reactant of Route 6
Motesanib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.